molecular formula C13H16N4O2 B2986425 methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate CAS No. 1785824-75-0

methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Cat. No. B2986425
M. Wt: 260.297
InChI Key: IVAHJFPMBKHNOY-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • ChemSpider ID : 34499276


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrolizine ring with a cyano group at position 7 and a dimethylamino group attached to the methylene carbon in an E configuration. The carboxylate group is positioned at the 5th carbon .

Scientific Research Applications

Cycloaddition and Michael-Type Reactions

Compounds with dimethylamino and cyano functionalities, like 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, participate in cycloaddition reactions with electron-deficient olefins, leading to the formation of pyrido[2,3-d]pyrimidines and, through Michael addition, to pyrrolo[3,4-c]pyridines and theophylline derivatives. These reactions demonstrate the role of such functionalities in constructing complex heterocyclic frameworks, which are crucial in pharmaceutical chemistry (Walsh et al., 1988).

Synthesis of Polyfunctional Heterocyclic Systems

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, derived from similar functional groups, serve as versatile reagents for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyridazines. These compounds illustrate the utility of the cyano and amino groups in diversifying heterocyclic chemistries, which has implications in discovering novel therapeutic agents (Pizzioli et al., 1998).

Antihypertensive Activity

The study of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, incorporating similar structural motifs, revealed compounds with significant antihypertensive activity. This research underscores the potential of these chemical frameworks in developing new cardiovascular drugs (Evans et al., 1983).

Preparation of Acyclic Nucleoside Analogues

The regioselective preparation of N7- and N9-alkyl derivatives of N6-[(Dimethylamino)methylene]adenine, bearing an active methylene group, and their derivatization to α-branched acyclic nucleoside analogues, showcases the incorporation of dimethylamino groups in nucleoside chemistry. This work contributes to the synthesis of compounds with potential antiviral and anticancer activities (Hocková et al., 1999).

Synthesis of Benzothiophenes with Antitumor and Antioxidant Activities

Cyanoacetamide derivatives, through reactions involving cyano and amino groups, facilitated the synthesis of new benzothiophenes with promising antitumor and antioxidant properties. This area of research highlights the importance of these functionalities in creating bioactive molecules (Bialy & Gouda, 2011).

properties

IUPAC Name

methyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-16(2)8-15-11-9(7-14)10-5-4-6-17(10)12(11)13(18)19-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAHJFPMBKHNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(N2CCCC2=C1C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate

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